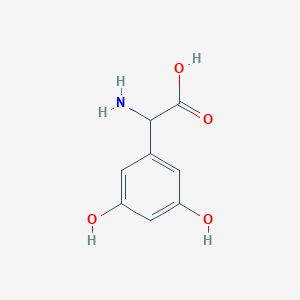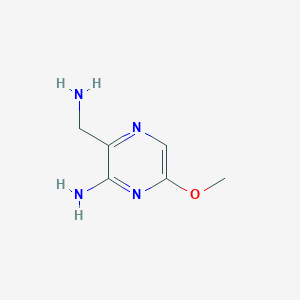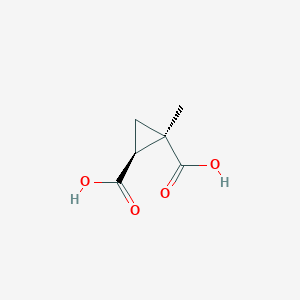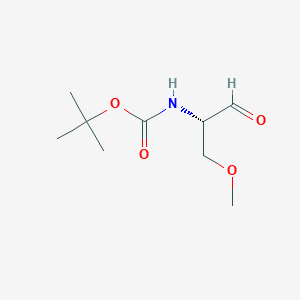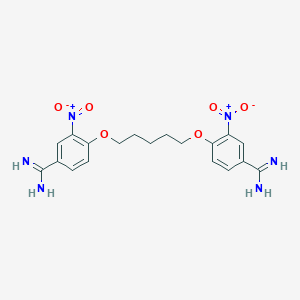
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), also known as PBNC, is a chemical compound that has been studied for its potential applications in scientific research. PBNC is a member of the nitroaniline family of compounds, which have been used in a variety of fields including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Effets Biochimiques Et Physiologiques
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to have low toxicity and good biocompatibility in vitro, making it a promising candidate for use in drug delivery systems. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are many potential future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). One area of research could focus on further elucidating the mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), which could lead to the development of more targeted and effective anti-cancer therapies. Another area of research could focus on the use of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) as a drug delivery system for targeted drug delivery. Additionally, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) could be studied for its potential applications in other fields, such as materials science and environmental science.
Méthodes De Synthèse
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarboxylic acid with pentanediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzene-1,2-diamine to form 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential applications in a variety of scientific research fields, including materials science, environmental science, and medicine. In materials science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous silica nanoparticles (MSNPs). In environmental science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as a sensor for the detection of heavy metal ions in water. In medicine, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as an anti-cancer agent and as a drug delivery system.
Propriétés
Numéro CAS |
125901-98-6 |
|---|---|
Nom du produit |
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Formule moléculaire |
C19H22N6O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoyl-2-nitrophenoxy)pentoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23) |
Clé InChI |
QGYJOIDDJBUEBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Autres numéros CAS |
125901-98-6 |
Synonymes |
4-[5-(4-carbamimidoyl-2-nitro-phenoxy)pentoxy]-3-nitro-benzenecarboxim idamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



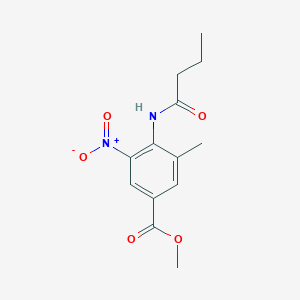
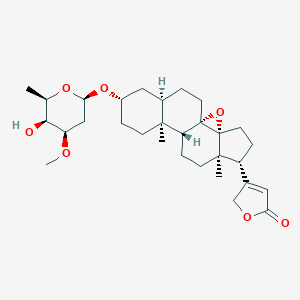
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
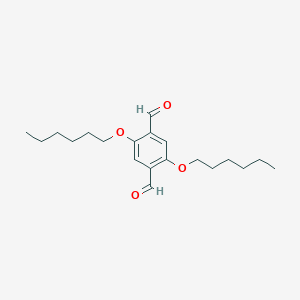
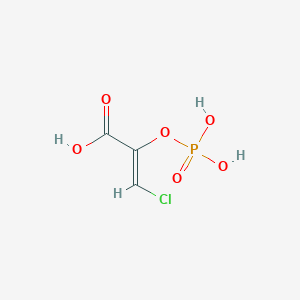
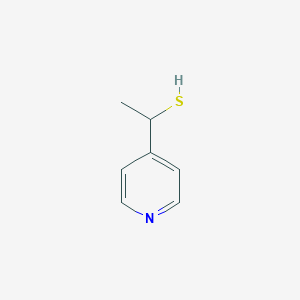
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
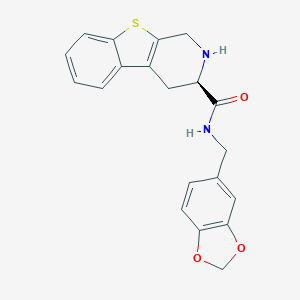
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
